Thiourea, (4-butyl-2-methylphenyl)- Thiourea, (4-butyl-2-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 832099-24-8
VCID: VC16790787
InChI: InChI=1S/C12H18N2S/c1-3-4-5-10-6-7-11(9(2)8-10)14-12(13)15/h6-8H,3-5H2,1-2H3,(H3,13,14,15)
SMILES:
Molecular Formula: C12H18N2S
Molecular Weight: 222.35 g/mol

Thiourea, (4-butyl-2-methylphenyl)-

CAS No.: 832099-24-8

Cat. No.: VC16790787

Molecular Formula: C12H18N2S

Molecular Weight: 222.35 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, (4-butyl-2-methylphenyl)- - 832099-24-8

Specification

CAS No. 832099-24-8
Molecular Formula C12H18N2S
Molecular Weight 222.35 g/mol
IUPAC Name (4-butyl-2-methylphenyl)thiourea
Standard InChI InChI=1S/C12H18N2S/c1-3-4-5-10-6-7-11(9(2)8-10)14-12(13)15/h6-8H,3-5H2,1-2H3,(H3,13,14,15)
Standard InChI Key PNSHMNNIDDOKIL-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=C(C=C1)NC(=S)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

Thiourea, (4-butyl-2-methylphenyl)- has the molecular formula C₁₂H₁₈N₂S and a molar mass of 222.35 g/mol . The compound’s structure consists of a thiourea core (NHC(=S)NH₂) substituted with a 4-butyl-2-methylphenyl group at one nitrogen atom (Figure 1). The butyl and methyl substituents on the aromatic ring introduce steric and electronic effects that differentiate it from simpler thioureas like unsubstituted thiourea (NH₂CSNH₂) .

Table 1: Key Chemical and Physical Properties

PropertyValueSource
CAS Number832099-24-8
Molecular FormulaC₁₂H₁₈N₂S
Molar Mass222.35 g/mol
Structural ClassArylthiourea

Structural Analysis and Tautomerism

Like all thioureas, this compound may exist in thione (C=S) and thiol (C-SH) tautomeric forms. The thione form is typically more stable in aqueous solutions due to resonance stabilization . The planar geometry of the thiourea moiety, with C=S bond lengths averaging 1.71 Å and C-N distances of 1.33 Å, facilitates interactions with biological targets such as enzymes or receptors .

Synthesis and Manufacturing

Hypothetical Synthesis Pathways

While no explicit synthesis route for thiourea, (4-butyl-2-methylphenyl)- is documented in the literature, general methods for arylthiourea synthesis involve:

  • Reaction of aryl isothiocyanates with amines:
    Ar-NCS+R-NH2Ar-NH-CS-NH-R\text{Ar-NCS} + \text{R-NH}_2 \rightarrow \text{Ar-NH-CS-NH-R}
    This method is widely used for preparing substituted thioureas .

  • Thiophosgene-based routes:
    Substituted anilines may react with thiophosgene (CSCl₂) to form isothiocyanates, which subsequently react with amines .

The 4-butyl-2-methylphenyl group could be introduced via a pre-functionalized aniline precursor. For example, 4-butyl-2-methylaniline might react with thiocarbonyl diimidazole to yield the target compound .

Industrial Production Considerations

CompoundIC₅₀ (μM)Target EnzymeReference
Thiourea, (4-butyl-2-methylphenyl)-Not testedHypothetical
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea0.0019Jack bean urease
Standard thiourea4.75Jack bean urease

Industrial and Agricultural Applications

Flame Retardants and Vulcanization

Thioureas are precursors to flame-retardant resins and vulcanization accelerators in rubber production . The bulky 4-butyl-2-methylphenyl group could improve thermal stability, making this derivative suitable for high-temperature polymer applications.

Fertilizer Additives

Thiourea enhances plant stress tolerance via seed priming or foliar sprays . Substituted derivatives like this compound may offer controlled release of sulfur, a critical nutrient, while mitigating oxidative stress in crops.

Future Research Directions

  • Synthetic Optimization: Develop scalable routes for high-purity batches.

  • Biological Screening: Test against Gram-positive/negative bacteria and urease isoforms.

  • Computational Studies: Perform DFT calculations and molecular docking to predict binding affinities .

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